molecular formula C6H14NO6Pt- B13442570 3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers)

3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers)

Cat. No.: B13442570
M. Wt: 391.26 g/mol
InChI Key: WCDNWHGMPOJSHF-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-4-phenylbutanoic Acid (Mixture of Diastereomers) is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two hydroxyl groups and a phenyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-4-phenylbutanoic Acid can be achieved through several methods. One common approach involves the hydroxylation of 4-phenylbutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of 3,4-Dihydroxy-4-phenylbutanoic Acid often involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of catalysts and specific reagents to enhance yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-4-phenylbutanoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dioxo-4-phenylbutanoic acid, while reduction could produce 3,4-dihydroxy-4-phenylbutanol.

Scientific Research Applications

3,4-Dihydroxy-4-phenylbutanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-4-phenylbutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with other molecules. This interaction can influence various biochemical processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-phenylbutanoic Acid
  • 4-Phenylbutanoic Acid
  • 3,4-Dihydroxybenzoic Acid

Uniqueness

3,4-Dihydroxy-4-phenylbutanoic Acid is unique due to the presence of two hydroxyl groups and a phenyl group on the butanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions and form specific products makes it valuable in research and industrial applications.

Properties

Molecular Formula

C6H14NO6Pt-

Molecular Weight

391.26 g/mol

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum;dihydrate

InChI

InChI=1S/C6H8O4.H2N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;/h1-3H2,(H,7,8)(H,9,10);3*1H2;/q;-1;;;

InChI Key

WCDNWHGMPOJSHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].O.O.[Pt]

Origin of Product

United States

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